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Abstract
Entecavir is a potent and selective carbocyclic nucleoside analogue of 2'-deoxyguanosine,

established as a first-line oral antiviral agent for the treatment of chronic hepatitis B virus (HBV)

infection. Its therapeutic success is critically dependent on its specific stereochemistry,

designated as (1S,3R,4S). This guide provides a comprehensive technical overview of

Entecavir, with a specific focus on the stereoisomeric relationship between the active

pharmaceutical ingredient (API) and its diastereomeric impurity, (1S,3S,4R)-Entecavir. We will

explore the molecule's chemical structure, physicochemical properties, synthesis strategies

that lead to isomeric impurities, mechanism of action, pharmacology, and the analytical

methodologies required to ensure stereochemical purity and drug product quality.
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Entecavir's biological activity is intrinsically linked to its three-dimensional structure. The

molecule possesses three chiral centers on its cyclopentyl ring, leading to the possibility of

several stereoisomers.

Active Pharmaceutical Ingredient (API): (1S,3R,4S)-Entecavir This is the therapeutically

active isomer. Its specific spatial arrangement is crucial for the precise molecular interactions

required for intracellular phosphorylation and subsequent inhibition of the HBV polymerase.

[1][2]

Diastereomeric Impurity: (1S,3S,4R)-Entecavir This isomer, the primary subject of this

guide, is a known process-related impurity found in the synthesis of Entecavir. It is also

referred to as the Entecavir 4-epimer, as its stereochemistry differs from the active drug only

at the 4th carbon position of the cyclopentyl ring.[3][4] While sharing the same molecular

formula and mass, its different 3D structure renders it biologically inactive or significantly less

potent. Its presence must be strictly controlled in the final drug substance.

The subtle yet critical differences between the active drug and its 4-epimer underscore the

importance of stereoselective synthesis and rigorous analytical control in drug development.

Structural Comparison
dot graph Stereoisomers { layout=neato; node [shape=box, style="rounded,filled",

fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9];

// Nodes API [label="(1S,3R,4S)-Entecavir\n(Active Drug)\nCAS: 142217-69-4",

fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Epimer4 [label="(1S,3S,4R)-
Entecavir\n(4-Epimer Impurity)\nCAS: 1367369-80-9", fillcolor="#EA4335",

fontcolor="#FFFFFF", pos="2.5,0!"]; Epimer1 [label="(1R,3R,4S)-Entecavir\n(1-Epimer

Impurity)\nCAS: 1367369-78-5", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,0!"];

// Edges API -- Epimer4 [label="Diastereomers\n(Epimers at C4)"]; API -- Epimer1

[label="Diastereomers\n(Epimers at C1)"]; } dot Caption: Relationship between active Entecavir

and its key diastereomeric impurities.
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The properties of the active (1S,3R,4S) isomer are well-characterized. Data for the (1S,3S,4R)

epimer is sparse, as it is primarily studied in the context of its analytical separation from the

API.

Property (1S,3R,4S)-Entecavir (API) Reference

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-

hydroxy-3-(hydroxymethyl)-2-

methylidenecyclopentyl]-1H-

purin-6-one

[5]

CAS Number 142217-69-4 [3]

Molecular Formula C₁₂H₁₅N₅O₃ [3]

Molecular Weight 277.28 g/mol [3]

Physical Form
White to off-white crystalline

powder
[5]

Melting Point >220 °C [5]

Solubility
Slightly soluble in water (2.4

mg/mL)
[5]

pKa 2.8 and 9.8 [6]

LogP -0.8 [5]

Protein Binding ~13% [1][7]

Note: The monohydrate form of Entecavir has a molecular weight of 295.3 g/mol .

Synthesis and the Origin of Stereoisomeric
Impurities
The synthesis of Entecavir is a complex multi-step process, a testament to the challenge of

constructing the carbocyclic core with precise stereocontrol. Unlike natural nucleosides, which

can be derived from ribose, Entecavir's carbocyclic moiety must be built from the ground up.
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Several synthetic routes have been developed, often starting from precursors like D-ribose,

sodium cyclopentadienyl, or utilizing strategies like asymmetric total synthesis. The causality

behind the formation of impurities like the (1S,3S,4R) epimer lies in the difficulty of perfectly

controlling the stereochemistry at each chiral center during these complex transformations. For

example, reduction steps or the introduction of hydroxyl groups may not be perfectly

stereoselective, leading to the formation of a mixture of diastereomers that must be separated

in downstream processing.

High-Level Synthetic Workflow Example (from D-Ribose)
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Mechanism of Action of (1S,3R,4S)-Entecavir
The antiviral activity of Entecavir is a result of its targeted interference with the HBV replication

cycle inside infected hepatocytes. The specific (1S,3R,4S) stereoconfiguration is essential for

efficient recognition by cellular kinases and the viral polymerase.

Intracellular Activation: Entecavir is a prodrug that, upon entering a liver cell, is rapidly and

efficiently phosphorylated by cellular kinases to its active form, entecavir triphosphate (ETV-

TP). The intracellular half-life of the active triphosphate metabolite is approximately 15 hours.

[1]

Competitive Inhibition: ETV-TP is a structural mimic of the natural substrate, deoxyguanosine

triphosphate (dGTP). It competes with dGTP for binding to the active site of the HBV

polymerase (a reverse transcriptase).

Triple Inhibition of Polymerase Activity: A key feature of Entecavir is its ability to inhibit all

three distinct functions of the HBV polymerase, effectively shutting down viral DNA synthesis.

Base Priming: Blocks the initiation of DNA synthesis.

Reverse Transcription: Prevents the synthesis of the negative DNA strand from the viral

RNA template.

Positive-Strand Synthesis: Halts the completion of the double-stranded HBV DNA.

The (1S,3S,4R) epimer, due to its altered shape, is not expected to fit correctly into the active

sites of either the cellular kinases or the HBV polymerase, thus explaining its lack of significant

antiviral activity.

Intracellular Activation and Inhibition Pathway

Click to download full resolution via product page

Pharmacokinetic Profile of (1S,3R,4S)-Entecavir
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The ADME (Absorption, Distribution, Metabolism, Excretion) profile of Entecavir allows for

convenient once-daily oral dosing.
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PK Parameter Description Reference

Absorption

Rapidly absorbed orally, with

Tₘₐₓ between 0.5-1.5 hours.

Bioavailability is >70%.

Administration with food

decreases Cₘₐₓ by 44-46%

and AUC by 18-20%.

[7]

Distribution

Extensively distributed into

tissues, with an apparent

volume of distribution

exceeding total body water.

Plasma protein binding is low

at ~13%.

[2]

Metabolism

Not a substrate, inhibitor, or

inducer of the cytochrome

P450 (CYP450) system.

Metabolism is minimal, with

only minor amounts of phase II

glucuronide and sulfate

conjugates observed.

[2][7]

Excretion

Primarily eliminated by the

kidneys, with 62-73% of the

dose recovered as unchanged

drug in the urine. Elimination

occurs via both glomerular

filtration and active tubular

secretion.

[2]

Half-life

The terminal elimination half-

life is long (128-149 hours), but

an effective half-life of ~24

hours supports once-daily

dosing.
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The minimal interaction with the CYP450 system is a significant clinical advantage, as it

reduces the potential for drug-drug interactions. Dose adjustment is required for patients with

renal impairment.[2]

Analytical Methodologies for Impurity Profiling
Ensuring the stereochemical purity of Entecavir is a critical quality control measure. Reversed-

phase high-performance liquid chromatography (RP-HPLC) is the standard method for

separating and quantifying the API from its diastereomeric impurities, including the (1S,3S,4R)

4-epimer.

Exemplary HPLC Protocol for Diastereomeric Impurity
Analysis
This protocol is a self-validating system designed for the robust separation of Entecavir from its

impurities. The choice of a C18 stationary phase provides the necessary hydrophobicity, while

the isocratic mobile phase ensures reproducible retention times. The column temperature is

controlled to guarantee consistent selectivity.

Objective: To separate (1S,3R,4S)-Entecavir from its diastereomeric impurities, including

(1S,3S,4R)-Entecavir.

Methodology:

Instrumentation:

HPLC system with a quaternary pump and PDA or UV detector (e.g., Waters 2695 with

2996 PDA detector).

Chromatographic Conditions:

Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size.

Mobile Phase: A mixture of 950 mL Milli-Q water and 50 mL acetonitrile.

Flow Rate: 1.0 mL/min (Isocratic).

Column Temperature: 40°C.
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Detection Wavelength: 254 nm.

Injection Volume: 20 µL.

Diluent: Mobile Phase.

Sample Preparation:

Standard Solution: Prepare a standard solution of Entecavir in the diluent at a known

concentration (e.g., 500 µg/mL).

Test Solution (Drug Substance): Accurately weigh and dissolve the Entecavir drug

substance in the diluent to achieve the target concentration.

Test Solution (Drug Product): An amount of powdered tablets equivalent to the API is

dispersed in the diluent, sonicated, and centrifuged to prepare the final solution for

injection.

Analysis and System Suitability:

Inject the standard and test solutions.

The method is validated by ensuring the resolution between the Entecavir peak and the

nearest impurity peak is greater than 2.0.

The limit of detection for impurities with this method can be below 0.01%.

Analytical Workflow Diagram
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Conclusion
(1S,3S,4R)-Entecavir is best understood not as a therapeutic agent, but as a critical process-

related impurity of the potent anti-HBV drug, (1S,3R,4S)-Entecavir. The absolute

stereochemistry of the active molecule is fundamental to its mechanism of action, enabling the

precise molecular interactions that lead to the inhibition of viral replication. The formation of the
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(1S,3S,4R) epimer and other diastereomers is a direct consequence of the complexities of

stereoselective organic synthesis. For researchers and drug development professionals, the

focus remains on designing synthetic routes that maximize the yield of the desired (1S,3R,4S)

isomer while developing and validating robust analytical methods, such as RP-HPLC, to detect,

quantify, and control the levels of stereoisomeric impurities to ensure the safety, purity, and

efficacy of the final drug product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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